molecular formula C10H14O2 B14500061 Deca-3,5,7-trienoic acid CAS No. 64701-51-5

Deca-3,5,7-trienoic acid

Cat. No.: B14500061
CAS No.: 64701-51-5
M. Wt: 166.22 g/mol
InChI Key: FVIISBOXJVOMEB-UHFFFAOYSA-N
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Description

Deca-3,5,7-trienoic acid is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by the presence of three conjugated double bonds at the 3rd, 5th, and 7th positions in its carbon chain. This compound is known for its hydrophobic nature and limited solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deca-3,5,7-trienoic acid can be synthesized through various methods. One common approach involves the use of acid-catalyzed or base-catalyzed methylation of conjugated dienoic and trienoic fatty acids. The sodium methoxide/methanol method and the tetramethylguanidine/methanol method are efficient in preventing artificial isomerization and byproduct formation . Another method involves the isolation of the compound from natural sources, such as the latex of Euphorbia pulcherrima, followed by saponification and methylation .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from plant sources, followed by purification using column chromatography and saponification-methylation techniques. The use of boron trifluoride/methanol (BF3/MeOH) method is preferred for its efficiency in preventing artificial isomerization and byproduct formation .

Chemical Reactions Analysis

Types of Reactions

Deca-3,5,7-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of conjugated double bonds, which make the compound reactive under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and ozone (O3) can be used to oxidize this compound, leading to the formation of carboxylic acids and other oxidation products.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bonds, converting the compound into a saturated fatty acid.

    Substitution: Halogenation reactions using reagents like bromine (Br2) can introduce halogen atoms into the molecule, forming halogenated derivatives.

Major Products Formed

The major products formed from these reactions include carboxylic acids, saturated fatty acids, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Deca-3,5,7-trienoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of deca-3,5,7-trienoic acid involves its interaction with specific molecular targets and pathways. The presence of conjugated double bonds allows the compound to participate in various biochemical reactions, influencing cellular processes such as inflammation and oxidative stress. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may modulate the activity of enzymes and signaling molecules involved in these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of conjugated double bonds, which imparts distinct chemical reactivity and biological properties. Its medium-chain length and hydrophobic nature also differentiate it from other similar compounds, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

64701-51-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

deca-3,5,7-trienoic acid

InChI

InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h3-8H,2,9H2,1H3,(H,11,12)

InChI Key

FVIISBOXJVOMEB-UHFFFAOYSA-N

Canonical SMILES

CCC=CC=CC=CCC(=O)O

Origin of Product

United States

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